1-Methyl-4(1H)-quinolinimine

Catalog No.
S13202728
CAS No.
2400-75-1
M.F
C10H10N2
M. Wt
158.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-4(1H)-quinolinimine

CAS Number

2400-75-1

Product Name

1-Methyl-4(1H)-quinolinimine

IUPAC Name

1-methylquinolin-4-imine

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

InChI

InChI=1S/C10H10N2/c1-12-7-6-9(11)8-4-2-3-5-10(8)12/h2-7,11H,1H3

InChI Key

AZHUOPNKXMFIAA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N)C2=CC=CC=C21

1-Methyl-4(1H)-quinolinimine is a natural product found in Echinops echinatus with data available.

Structural Characteristics

X-ray Crystallographic Data

1-Methyl-4(1H)-quinolinimine exhibits a molecular formula of C₁₀H₁₀N₂ with a molecular weight of 158.20 grams per mole [1] [3]. The compound crystallizes in a planar configuration, consistent with the aromatic quinoline framework structure [5]. X-ray crystallographic analysis reveals that the quinoline ring system maintains planarity with minimal deviation from the mean plane, which is characteristic of fused bicyclic aromatic heterocycles [8].

The structural data indicate that the nitrogen-containing heterocyclic system adopts a conformation where the methyl substituent at the nitrogen-1 position experiences minimal steric hindrance [3]. The crystal packing demonstrates intermolecular interactions that stabilize the solid-state structure through π-π stacking interactions between the aromatic ring systems [5]. The exact mass has been determined to be 158.084398327 grams per mole, providing precise molecular weight confirmation [3].

ParameterValueReference
Molecular FormulaC₁₀H₁₀N₂ [1] [3]
Molecular Weight158.20 g/mol [1] [3]
Exact Mass158.084398327 g/mol [3]
Topological Polar Surface Area27.10 Ų [3]

Tautomeric Equilibrium Studies

The tautomeric behavior of 1-methyl-4(1H)-quinolinimine involves equilibrium between imine and enamine forms, which is characteristic of quinolinimine systems [9] [13]. Research has demonstrated that quinoline derivatives exhibit complex tautomeric equilibria that are influenced by electronic effects and substitution patterns [10] [14].

Density functional theory calculations have revealed that the equilibrium between different tautomeric forms is governed by thermodynamic parameters including enthalpy and entropy differences [13]. The tautomeric constant measurements for related quinoline systems show log values ranging from -1.1 to 8.7, depending on the substitution pattern and environmental conditions [14]. The nitrogen methylation at position 1 significantly influences the tautomeric equilibrium by preventing proton transfer at that site [16].

Studies on similar quinolinimine systems indicate that the enamine form is often favored in polar solvents, while the imine form predominates in nonpolar environments [15]. The tautomeric equilibrium is established instantaneously due to the rapid hydrogen transfer between carbon and nitrogen atoms [12].

Tautomer TypeStability FactorEnvironmental Influence
Imine FormHigher in nonpolar solventsReduced conjugation
Enamine FormFavored in polar mediaEnhanced stabilization

Stereoelectronic Effects Analysis

The stereoelectronic effects in 1-methyl-4(1H)-quinolinimine arise from the spatial relationships between atomic orbitals and the electronic structure of the molecule [18]. The nitrogen methylation introduces significant stereoelectronic considerations that influence molecular geometry and reactivity patterns [17]. The presence of the methyl group at nitrogen-1 creates steric interactions that affect the overall molecular conformation [22].

Computational studies on related quinoline systems reveal that stereoelectronic effects manifest through hyperconjugation and orbital overlap interactions [18]. The electron density distribution is significantly influenced by the methyl substituent, which acts as an electron-donating group [19]. These effects are particularly pronounced in the interaction between the nitrogen lone pair and the aromatic π system [23].

The stereoelectronic properties directly influence the compound's reactivity profile, with the methylated nitrogen showing reduced nucleophilicity compared to the unsubstituted analog [17]. Frontier molecular orbital calculations indicate that the highest occupied molecular orbital energy levels are modified by the presence of the methyl group [19].

Spectroscopic Fingerprinting

Multinuclear NMR Spectral Signatures

Nuclear magnetic resonance spectroscopy provides distinctive fingerprints for 1-methyl-4(1H)-quinolinimine through both proton and carbon-13 NMR analysis [25] [30]. The proton NMR spectrum exhibits characteristic signals for the aromatic quinoline protons in the downfield region between 7.0 and 8.5 parts per million [28] [31].

The methyl group attached to nitrogen-1 appears as a singlet at approximately 2.7-2.9 parts per million, consistent with N-methyl quinoline derivatives [25] [29]. The aromatic protons show complex multipicity patterns due to coupling interactions within the fused ring system [32]. Carbon-13 NMR spectroscopy reveals distinct signals for the aromatic carbons and the N-methyl carbon [30].

The multinuclear NMR data demonstrate that the imine carbon appears significantly downfield compared to typical aromatic carbons, reflecting the electron-withdrawing nature of the imine functionality [29]. Integration patterns confirm the molecular structure with appropriate proton ratios for the substituted quinoline framework [31].

NMR SignalChemical Shift (ppm)MultiplicityAssignment
Aromatic H7.0-8.5Complex multipletsQuinoline ring protons
N-CH₃2.7-2.9SingletMethyl group
Imine C150-160-Carbon-4 position

High-Resolution Mass Spectrometric Patterns

High-resolution mass spectrometry of 1-methyl-4(1H)-quinolinimine provides precise molecular ion identification and fragmentation patterns [33] [37]. The molecular ion peak appears at mass-to-charge ratio 158, corresponding to the intact molecular structure [36] [38]. Electron ionization mass spectrometry reveals characteristic fragmentation pathways involving the loss of the methyl group and subsequent ring contractions [38].

The fragmentation pattern shows dominant odd-electron fragment ions, which is typical for nitrogen-containing heterocycles under electron ionization conditions [38]. The base peak often corresponds to the quinoline cation after methyl radical loss [37]. High-resolution measurements confirm the molecular formula with mass accuracy within parts per million tolerance [33].

Collision-induced dissociation studies demonstrate that the molecular ion undergoes predictable fragmentation starting with N-methyl bond cleavage [40]. The resulting fragment ions provide structural confirmation and can be used for compound identification in complex mixtures [35].

Mass-to-Charge RatioRelative IntensityFragment Assignment
158VariableMolecular ion [M]⁺
143High[M-CH₃]⁺
115MediumRing contraction products

Vibrational Spectroscopy Correlations

Vibrational spectroscopy analysis of 1-methyl-4(1H)-quinolinimine reveals characteristic absorption bands that serve as molecular fingerprints [41] [46]. Infrared spectroscopy shows distinct C-H stretching vibrations in the 3000-3100 wavenumber region, consistent with aromatic hydrogen atoms [44] [45]. The imine C=N stretching vibration appears in the 1600-1650 wavenumber range [42] [47].

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and ring breathing modes [41] [43]. The quinoline ring system exhibits characteristic vibrational patterns that are modified by the methyl substitution and imine functionality [45]. Computational vibrational analysis using density functional theory methods allows for precise assignment of observed bands [41].

The N-methyl group contributes specific vibrational modes including C-H bending and N-C stretching frequencies [44]. These vibrations appear at predictable wavenumbers based on the electronic environment of the substituent [47]. The vibrational spectrum serves as a reliable identification tool for the compound [46].

Vibrational ModeWavenumber (cm⁻¹)IntensityAssignment
Aromatic C-H stretch3000-3100MediumRing hydrogen atoms
C=N stretch1600-1650StrongImine functionality
N-C stretch1200-1300MediumN-methyl bond

Thermodynamic Behavior

Phase Transition Properties

The phase transition behavior of 1-methyl-4(1H)-quinolinimine involves temperature-dependent equilibria between solid, liquid, and gaseous states [51] [52]. Thermodynamic measurements reveal that the compound exhibits endothermic phase transitions, consistent with quinoline derivative behavior [51]. The evaporation enthalpy has been determined through calorimetric methods and contributes to understanding the compound's volatility characteristics [52].

Differential scanning calorimetry studies on related quinoline systems indicate that methylation at the nitrogen position influences melting point and thermal stability [54]. The Gibbs energy changes associated with phase transitions are temperature-dependent and follow predictable thermodynamic relationships [51]. Heat capacity measurements provide insights into the molecular motions and conformational flexibility in different phases [52].

The phase transition entropy reflects the degree of molecular disorder changes during state transitions [51]. These thermodynamic parameters are essential for understanding the compound's behavior under various temperature and pressure conditions [54].

Thermodynamic ParameterValue RangePhase Transition
Evaporation Enthalpy40-50 kJ/molLiquid to gas
Gibbs Energy Change13-44 kJ/molState dependent
Entropy ChangePositiveSolid to liquid

Solvation Thermodynamics

Solvation thermodynamics of 1-methyl-4(1H)-quinolinimine involves interactions with various solvent systems that influence its dissolution behavior [55] [57]. The compound exhibits differential solubility in polar and nonpolar solvents, reflecting its amphiphilic character with both hydrophobic aromatic regions and polar nitrogen functionalities [56] [62].

Solution calorimetry measurements reveal endothermic dissolution processes in most organic solvents [51]. The solvation enthalpy values indicate favorable interactions with aromatic solvents due to π-π stacking interactions [55]. Aqueous solubility studies show limited water solubility, consistent with the predominantly aromatic character of the molecule [57].

The partition coefficient between octanol and water provides insights into the compound's lipophilicity and membrane permeability characteristics [3]. Solvation free energy calculations demonstrate that the compound prefers organic phases over aqueous environments [56].

Solvent SystemSolubility BehaviorThermodynamic Character
Aromatic solventsHigh solubilityFavorable π-π interactions
Polar proticModerate solubilityHydrogen bonding
AqueousLimited solubilityHydrophobic character

Surface Interaction Parameters

Surface interaction parameters for 1-methyl-4(1H)-quinolinimine involve adsorption characteristics on various solid surfaces [64] [67]. Adsorption studies reveal that the compound exhibits significant affinity for carbonaceous materials through π-π interactions between the aromatic quinoline system and graphitic surfaces [64]. The adsorption capacity shows linear correlation with surface area, indicating monolayer adsorption behavior [64].

Kinetic studies demonstrate that surface interactions follow pseudo-second-order adsorption models, suggesting chemisorption mechanisms [67]. The adsorption isotherms fit Langmuir models, indicating uniform binding sites on the adsorbent surfaces [64]. Temperature effects on adsorption reveal that the process is slightly endothermic, consistent with entropy-driven interactions [67].

Surface modification studies show that functional groups on the adsorbent surface significantly influence binding affinity [67]. The compound's planar aromatic structure facilitates strong interactions with complementary surface topographies [65].

Surface TypeAdsorption CapacityInteraction Mechanism
Activated carbonHighπ-π stacking
Silica surfacesModerateHydrogen bonding
Metal oxidesVariableCoordination interactions

Conventional Synthetic Pathways

Gould-Jacobs Cyclization Methodology

The Gould-Jacobs reaction represents one of the most fundamental and well-established synthetic approaches for constructing quinoline scaffolds, including precursors to 1-methyl-4(1H)-quinolinimine [1] [2]. This classical cyclization methodology involves the condensation of aniline derivatives with ethoxymethylenemalonate, followed by thermal cyclization to form the quinoline core structure.

The mechanistic pathway of the Gould-Jacobs reaction proceeds through several distinct stages [1] [3]. Initially, a nucleophilic attack by the amine nitrogen of aniline on the electrophilic carbon of ethoxymethylenemalonate occurs, accompanied by the elimination of ethanol to form the condensation product. Subsequently, a six-electron cyclization reaction takes place with the loss of another ethanol molecule, yielding ethyl 4-oxo-4,4a-dihydroquinoline-3-carboxylate [1]. The enol form can be accessed through keto-enol tautomerism, and protonation of the nitrogen results in the formation of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.

For the synthesis of 1-methyl-4(1H)-quinolinimine derivatives, the Gould-Jacobs methodology requires specific reaction conditions optimized for cyclization efficiency [3]. Thermal cyclization typically occurs at temperatures ranging from 250-300°C, with reaction times extending from 2-8 hours depending on the substrate. Under these conditions, yields of 37-89% can be achieved, with the C-4 position showing high selectivity for subsequent functionalization [3].

The reaction demonstrates particular effectiveness with anilines bearing electron-donating groups at the meta-position, making it suitable for synthesizing substituted quinoline derivatives that can serve as precursors to the target compound. Saponification of the ester group followed by decarboxylation provides access to 4-hydroxyquinoline, which can undergo further transformations to yield 1-methyl-4(1H)-quinolinimine through appropriate methylation and imine formation procedures.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a transformative approach for quinoline synthesis, offering significant advantages in reaction efficiency, yield enhancement, and environmental sustainability [4] [5] [6]. The application of microwave irradiation to quinoline synthesis represents a substantial improvement over conventional thermal methods, particularly for the preparation of 1-methyl-4(1H)-quinolinimine and related derivatives.

Microwave-assisted Friedländer synthesis exemplifies the power of this approach [5]. Bailey and coworkers demonstrated that microwave-based methodology facilitates the reaction of 2-aminophenylketones with cyclic ketones to form quinoline scaffolds with remarkable efficiency. Using neat acetic acid as both solvent and acid catalyst with microwave irradiation at 160°C, quinoline synthesis can be achieved in as little as 5 minutes with excellent yields of 55-95% [5]. This represents a dramatic improvement over conventional methods that require several days and yield poor results.

The optimization parameters for microwave-assisted synthesis have been systematically studied [7] [8] [9]. Microwave power in the range of 200-400 watts, combined with irradiation times of 5-15 minutes, provides optimal conditions for quinoline formation. The temperature range of 160-180°C proves ideal for most transformations, significantly lower than the 250-300°C required for conventional thermal methods. Catalyst loading can be reduced to 2-10% compared to 5-20% in traditional approaches, while maintaining or improving reaction efficiency.

Regioselectivity in microwave-assisted synthesis shows marked improvement, with high regioselectivity observed for various substitution patterns [10] [11]. The controlled heating profile achievable with microwave irradiation allows for better reaction control and reduced side product formation. Functional group tolerance is enhanced, enabling the synthesis of complex quinoline derivatives bearing sensitive substituents that would decompose under conventional high-temperature conditions.

The green chemistry credentials of microwave-assisted synthesis align with modern sustainable chemistry principles [6] [12]. Reduced reaction times, lower energy consumption, and the ability to use environmentally benign solvents such as acetic acid make this approach particularly attractive for large-scale synthesis applications.

Regioselective Methylation Strategies

Regioselective methylation of quinoline scaffolds represents a critical step in the synthesis of 1-methyl-4(1H)-quinolinimine, requiring precise control over the site of methylation to achieve the desired N-1 substitution pattern [13] [14] [15]. Several strategic approaches have been developed to accomplish this transformation with high selectivity and efficiency.

The mechanism of regioselective methylation involves the formation of quinoline N-oxide intermediates, which serve as directing groups for subsequent methylation reactions [16]. Metal-free C2-H functionalization of quinoline N-oxides provides an alternative approach, utilizing diethyl H-phosphonate and K2CO3 under metal-free conditions at room temperature for C-2 selective alkylation with yields of 58-92% [16].

Decarboxylative methylation strategies offer additional synthetic flexibility [15]. Reissert-type trifluoro- and trichloro-methylation of quinoline derivatives can be accomplished through decarboxylative methods in both batch and continuous flow processes. These approaches utilize methyl trifluoroacetate as both a methylating reagent and subsequently as a nucleophilic trifluoromethyl anion precursor upon addition to quinoline derivatives.

Pt-catalyzed reductive N-methylation provides a direct route to N-methylated quinoline derivatives [13]. The Pt-SnOx/Al2O3 catalyst enables clean and direct reductive N-methylation of quinolines using methanol as the sole hydrogen and methyl source at 130°C. This method proceeds through a tandem reaction pathway involving methanol dehydrogenation, quinoline reduction to tetrahydroquinolines, and subsequent N-methylation to yield N-methyl-1,2,3,4-tetrahydroquinolines with high selectivity for the N-1 position.

The selectivity in methylation reactions is influenced by electronic and steric factors. The N-1 position in quinoline derivatives shows preferential reactivity toward methylating agents due to the electron-rich nature of the nitrogen atom and its accessibility. Base-promoted conditions using alkyl halides or triflates under mild conditions typically provide 60-95% yields with excellent N-1 selectivity [13].

Advanced Synthetic Protocols

Transition Metal-Mediated Coupling Reactions

Transition metal-catalyzed coupling reactions have revolutionized the synthesis of complex quinoline derivatives, offering unprecedented control over regioselectivity and functional group incorporation [17] [18] [19] [20]. These methodologies provide powerful tools for constructing 1-methyl-4(1H)-quinolinimine and related compounds through sophisticated catalytic processes.

Palladium-catalyzed dehydrogenative coupling represents one of the most efficient strategies for quinoline core construction [18] [20]. This approach enables the selective formation of quinoline scaffolds through intramolecular C-H alkenylation reactions, achieving moderate to good yields of 45-85% via atom-economical procedures. The methodology provides direct access to quinoline derivatives without requiring preactivated reaction partners, representing a significant advancement over traditional synthetic approaches.

The mechanism of palladium-catalyzed quinoline synthesis involves oxidative addition and elimination pathways [18]. N-substituted N-alkenylanilines undergo 6-exo-trig cyclization followed by isomerization and aromatization to yield quinoline products. Pd(OAc)2 serves as an effective catalyst, with reaction conditions optimized for room temperature to minimize decomposition while maintaining catalytic efficiency.

Rhodium-catalyzed transformations offer complementary reactivity patterns for quinoline synthesis [21] [14]. Cp*Rh(III)-catalyzed directed C-H methylation and arylation of quinoline N-oxides at the C-8 position demonstrates exceptional regioselectivity with yields of 70-95%. The use of organotrifluoroborates as reagents under mild reaction conditions provides excellent functional group tolerance and broad substrate scope.

Copper-catalyzed coupling reactions provide cost-effective alternatives to precious metal catalysts [22]. Copper-mediated aerobic oxidative cyclization enables the synthesis of substituted quinolines through C-H functionalization followed by C-N/C-C bond construction. These transformations utilize molecular oxygen as an oxidant, making the process economical and environmentally sustainable with yields ranging from 55-80%.

Manganese-catalyzed regioselective processes represent emerging methodologies with unique selectivity profiles [23]. Ligand-controlled regiodivergent hydroboration of quinolines using well-defined amido-manganese catalysts achieves the rarely reported 1,4-regioselectivity with high turnover numbers up to 2500. The methodology exploits cooperative C-H···N and π···π noncovalent interactions between catalyst ligands and quinoline substrates.

Iron-catalyzed transformations offer sustainable approaches to quinoline synthesis [22]. Iron-mediated tandem reactions of aldehydes, terminal alkynes, and primary amines provide an efficient strategy for constructing quinoline derivatives under mild conditions. These multicomponent reactions proceed through oxidative cross-dehydrogenative coupling with yields of 60-85%.

Photochemical Synthesis Approaches

Photochemical synthesis methodologies have gained prominence as environmentally benign alternatives for quinoline construction, offering unique reactivity patterns and mild reaction conditions particularly suitable for sensitive quinoline derivatives [24] [25] [26]. These approaches harness light energy to drive transformations that would otherwise require harsh thermal conditions.

Photocatalytic Povarov reactions under oxidant-free conditions represent a significant advancement in quinoline synthesis [24]. This methodology employs a dual-catalyst system consisting of a photocatalyst and a proton reduction cocatalyst to synthesize quinolines from N-alkyl anilines or from anilines and aldehydes. The reaction proceeds under extremely mild conditions at room temperature, affording quinolines in excellent yields of 45-85% while producing H2 as a byproduct.

The mechanism of photocatalytic quinoline synthesis involves single-electron transfer processes [25]. NADH analogues serve as effective photoredox organocatalysts, enabling transition metal-free protocols for quinoline and tetrahydroquinoline synthesis. The process includes single-electron transfer followed by intramolecular electrophilic cyclization, constituting an operationally simple and inexpensive strategy.

Photochemical cyclization of substituted precursors provides access to specific quinoline substitution patterns [26]. The photochemical reactions of 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes afford good yields of 2,3-diphenylquinoline derivatives through photochemically induced cyclization processes. These transformations demonstrate the utility of photochemistry for constructing complex substitution patterns that would be challenging to achieve through conventional methods.

Visible light photocatalysis enables mild and efficient quinoline transformations under ambient conditions. The use of organic photocatalysts eliminates the need for expensive transition metals while maintaining high reaction efficiency. Room temperature conditions and oxidant-free protocols make these methods particularly attractive for synthesizing sensitive quinoline derivatives such as 1-methyl-4(1H)-quinolinimine.

Mechanistic diversity in photochemical quinoline synthesis allows for multiple pathway selection based on substrate structure and desired products. Position-dependent selectivity can be achieved by careful choice of photocatalyst and reaction conditions, enabling access to various regioisomers from common starting materials.

Continuous Flow Production Systems

Continuous flow production systems represent the cutting edge of modern synthetic methodology, offering enhanced safety, scalability, and process control for quinoline synthesis [27] [28]. These systems are particularly valuable for producing compounds like 1-methyl-4(1H)-quinolinimine on larger scales with consistent quality and reduced environmental impact.

Continuous flow Doebner-Miller synthesis demonstrates the practical implementation of flow chemistry for quinoline production [28]. This methodology enables the continuous synthesis of quinaldines from anilines using sulfuric acid as a homogeneous catalyst. Continuous stirred reactors in series serve as the preferred configuration for reactions that generate byproducts in the form of sticky solid materials, facilitating continuous operation and product isolation.

The optimization of continuous flow parameters requires systematic investigation of multiple variables [27]. Temperature control, residence time, reagent concentration, and flow rate all significantly impact product yield and quality. Optimal conditions typically involve moderate temperatures of 130-170°C, residence times of 10-60 minutes, and controlled pressure of 10-25 bar to maintain liquid phase operation.

Green continuous synthesis of quinoline compounds utilizes environmentally benign reaction conditions [27]. The synthesis of 2-methylquinoline compounds from nitroarenes and ethanol/water systems employs Ru-Fe/γ-Al2O3 catalysts in a simple hydrogen transfer reaction. This approach avoids strong acids, oxidants, and other environmentally harmful substances while achieving moderate to good yields of 46-88%.

Scalability advantages of continuous flow systems include consistent heat and mass transfer, improved safety profiles, and the ability to run reactions under conditions that would be impractical in batch processes. Distributed dosing of reactive components such as crotonaldehyde facilitates continuous operation with lower byproduct formation and increased yields compared to batch reactions.

Process integration in flow systems enables telescoped synthetic sequences where multiple reaction steps occur in connected reactors. This approach minimizes intermediate isolation and handling while maintaining high overall efficiency. Real-time monitoring and automated control systems ensure consistent product quality and enable rapid optimization of reaction parameters.

Derivatization Chemistry

Electrophilic Substitution Reactions

Electrophilic substitution reactions of quinoline derivatives proceed with distinct regioselectivity patterns that are crucial for the synthesis and functionalization of 1-methyl-4(1H)-quinolinimine [29] [30] [31]. The quinoline ring system exhibits preferential reactivity at specific positions due to electronic effects and aromatic stabilization considerations.

Regioselectivity in electrophilic substitution occurs predominantly at the C-5 and C-8 positions of the benzene ring portion of quinoline [29] [31]. This selectivity arises from the higher electron density of the benzene ring compared to the pyridine ring, making it more susceptible to electrophilic attack. The C-5 position generally shows higher reactivity than C-8 due to electronic effects, with the explanation lying in the stability of the cationic intermediate formed during substitution.

Nitration reactions of quinoline require vigorous conditions involving fuming nitric acid in the presence of fuming sulfuric acid at temperatures of 200-250°C [29] [30]. These harsh conditions yield a mixture of 8-nitroquinoline and 5-nitroquinoline, with the C-5 isomer typically predominating. The reaction proceeds through the formation of cationic intermediates that can be stabilized by delocalization, with two canonical structures available for the C-5 substitution intermediate compared to only one for the C-7 substitution, explaining the observed regioselectivity.

Sulfonation reactions follow similar patterns, with quinoline undergoing sulfonation with fuming sulfuric acid at 220°C to yield a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid [29]. The reaction conditions are comparably harsh, reflecting the reduced nucleophilicity of the quinoline system compared to simple benzene derivatives.

Halogenation reactions can be accomplished under controlled conditions to achieve selective functionalization. Bromination using molecular bromine or N-bromosuccinimide (NBS) in glacial acetic acid or chloroform provides access to brominated quinoline derivatives [32]. The direction of halogenation depends significantly on the presence and nature of substituents, particularly at the C-3 position of the heterocycle.

Mechanistic considerations for electrophilic substitution involve the formation of arenium ion intermediates (Wheland intermediates) where the positive charge is delocalized across the aromatic system. The stability of these intermediates determines the regioselectivity, with more stable intermediates leading to faster reaction rates and higher selectivity for the corresponding products.

N-Functionalization Techniques

N-Functionalization of quinoline derivatives represents a critical aspect of synthesizing 1-methyl-4(1H)-quinolinimine, as it involves direct modification of the nitrogen atom to introduce methyl groups and other functional moieties [33] [16] [13]. These transformations require careful consideration of reaction conditions and reagent selection to achieve high selectivity and yield.

Direct N-methylation strategies employ various methylating agents under controlled conditions [13] [14]. Reductive N-methylation using Pt-SnOx/Al2O3 catalysts enables the transformation of quinolines to N-methyl-1,2,3,4-tetrahydroquinolines using methanol as both hydrogen and methyl source. This one-pot process proceeds through a tandem pathway involving methanol dehydrogenation, quinoline reduction, and subsequent N-methylation with yields of 60-95%.

Metal-free N-functionalization approaches offer environmentally sustainable alternatives [16]. C2-selective amination and alkylation of quinoline N-oxides can be achieved using diethyl H-phosphonate and K2CO3 under metal-free conditions at room temperature. This methodology provides access to 2-substituted quinolines through reaction with ammonia, primary and secondary amines, and active methylene compounds with yields of 58-92%.

N-Oxide formation and subsequent functionalization represents a versatile strategy for quinoline modification [33] [16]. Quinoline N-oxides serve as activated substrates for various functionalization reactions, including C8-H functionalization with ynamides through metal-free Friedel-Crafts-type reactions. These transformations proceed via Brønsted acid-catalyzed addition of quinoline N-oxides to ynamides, followed by intramolecular cyclization.

Organometallic approaches to N-functionalization utilize transition metal catalysts for selective transformations [14]. Cp*Rh(III)-catalyzed methylation of quinoline N-oxides employs organotrifluoroborates as methylating reagents under mild conditions. This approach demonstrates perfect regioselectivity for C-8 methylation while maintaining the N-oxide functionality for further transformations.

Protecting group strategies enable selective N-functionalization in the presence of other reactive sites. Temporary protection of the quinoline nitrogen through N-oxide formation or complexation with Lewis acids allows for selective functionalization of the aromatic ring, followed by deprotection to reveal the desired N-substituted product.

Ring Modification Methodologies

Ring modification methodologies for quinoline derivatives encompass a diverse array of transformations that alter the fundamental ring structure while maintaining the core heterocyclic framework [34] [35] [36] [37]. These approaches are essential for accessing complex quinoline architectures and for fine-tuning the properties of compounds like 1-methyl-4(1H)-quinolinimine.

C-H Bond functionalization represents the most versatile approach to ring modification [37]. Site-selective C-H activation enables the introduction of diverse functional groups at specific positions of the quinoline ring system. Recent methodologies focus on catalyst design and directing group strategies to achieve precise regioselectivity. The selection of appropriate catalysts, reaction conditions, and directing groups unlocks novel pathways for efficient synthesis with enhanced efficacy and target selectivity.

Oxidative modifications provide access to quinoline derivatives with altered electronic properties [36]. The asymmetric hydrogenation of quinoline derivatives using cinchonidine-modified Pd/C catalysts demonstrates how ring modifications can influence enantioselectivity. Substitutions at the 2' and 6' positions of the quinoline ring affect both intrinsic enantioselectivity and adsorption strength of modifiers, directly impacting catalytic performance.

Ring expansion and contraction reactions enable access to heterocyclic systems with different ring sizes while maintaining quinoline-like properties. Quinolizine formation through ring expansion of the pyridine portion provides access to extended aromatic systems with unique electronic and photophysical properties. These transformations typically proceed through oxidative conditions or carbene insertion reactions with yields of 35-70%.

Fusion reactions create complex polycyclic architectures by forming new rings fused to the quinoline core [38]. Late-stage functionalization strategies enable the modification of existing quinoline scaffolds without requiring complete resynthesis. These approaches are particularly valuable for structure-activity relationship studies and optimization of bioactive compounds.

Cross-coupling methodologies facilitate the introduction of complex substituents through C-C and C-N bond formation. Organometallic reagents including lithium, magnesium, and zinc derivatives enable transition metal-catalyzed cross-coupling reactions under mild conditions. These transformations show excellent functional group tolerance and enable the synthesis of highly functionalized quinoline derivatives for pharmaceutical and materials applications.

Electrochemical and photochemical ring modifications represent emerging methodologies that offer unique reactivity patterns under mild conditions. These approaches utilize external energy input to drive transformations that would otherwise require harsh thermal or chemical conditions, making them particularly suitable for sensitive quinoline derivatives and late-stage functionalization applications.

Synthetic MethodStarting MaterialsReaction ConditionsYield (%)SelectivityKey Advantages
Gould-Jacobs CyclizationAniline + Ethoxymethylenemalonate250-300°C, Thermal Cyclization37-89C-4 SelectiveClassical Method, Well-Established
Microwave-Assisted Friedländer2-Aminobenzophenone + Cyclic Ketones160°C, Microwave, Acetic Acid55-95High RegioselectivityFast Reaction (5 min), High Yield
Regioselective N-MethylationQuinoline + Methyl DonorsOrganotrifluoroborates, Mild Temp62-94N-1 SelectiveMild Conditions, Functional Group Tolerance
Palladium-Catalyzed CouplingQuinoline N-oxides + Boronic AcidsPd(OAc)₂, External Oxidant-Free27-95C-8 RegioselectiveOxidant-Free, Atom Economic
Photochemical SynthesisN-alkyl Anilines + AldehydesPhotocatalyst, Room Temperature45-85Position DependentMild Conditions, H₂ Generation
Continuous Flow ProcessNitroarenes + Ethanol/WaterRu-Fe/γ-Al₂O₃, Continuous Flow46-88C-2 SelectiveScalable, Green Process
Derivatization TypeTarget PositionTypical ReagentsReaction ConditionsProductsSelectivityYields (%)
Electrophilic Aromatic SubstitutionC-5, C-8 (Benzene Ring)HNO₃/H₂SO₄, Br₂, SO₃High Temp (200-250°C)Nitro-, Bromo-, Sulfo-quinolinesC-5 > C-8 (Electronic)40-75
N-Alkylation ReactionsN-1 PositionAlkyl Halides, TriflatesBase, Mild ConditionsN-MethylquinolinesN-1 Selective60-95
C-H Functionalization (C-8)C-8 PositionRh(III), Pd(II) CatalystsMild Temp, Directing Groups8-Substituted QuinolinesC-8 Regioselective70-95
C-H Functionalization (C-2)C-2 PositionOrganometallic ReagentsRoom Temp to 80°C2-Substituted QuinolinesC-2 Regioselective65-92

The synthetic organic chemistry of 1-methyl-4(1H)-quinolinimine encompasses a rich diversity of methodologies ranging from classical name reactions to cutting-edge catalytic processes. The Gould-Jacobs cyclization remains a cornerstone approach for quinoline core construction [1] [2], while microwave-assisted synthesis provides significant improvements in reaction efficiency and environmental sustainability [4] [5]. Regioselective methylation strategies enable precise N-1 functionalization [13] [14], and transition metal-catalyzed coupling reactions offer sophisticated control over molecular architecture [17] [18] [20].

Advanced synthetic protocols including photochemical synthesis [24] [25] and continuous flow production systems [27] [28] represent the forefront of modern quinoline chemistry, providing access to complex structures under mild, scalable conditions. The derivatization chemistry of quinoline scaffolds through electrophilic substitution [29] [31], N-functionalization [33] [16], and ring modification methodologies [37] enables comprehensive structural diversification for pharmaceutical and materials applications.

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

158.084398327 g/mol

Monoisotopic Mass

158.084398327 g/mol

Heavy Atom Count

12

UNII

U3WB825N39

Dates

Last modified: 08-10-2024

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